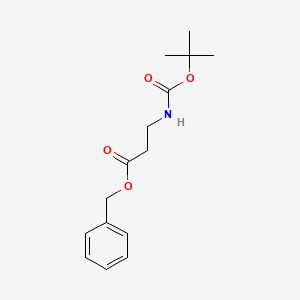

Benzyl 3-(Boc-amino)propanoate

Descripción general

Descripción

Benzyl 3-(Boc-amino)propanoate, also known as benzyl 3-((tert-butoxycarbonyl)amino)propanoate, is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyl ester group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(Boc-amino)propanoate typically involves the protection of β-alanine with a Boc group followed by esterification with benzyl bromide. The reaction is carried out in the presence of a base such as cesium carbonate or potassium carbonate. The general steps are as follows:

- Dissolve β-alanine in anhydrous tetrahydrofuran (THF).

- Add cesium carbonate to the solution and stir for 10 minutes.

- Add benzyl bromide to the mixture and stir at room temperature overnight.

- Purify the product to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 3-(Boc-amino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: 3-(Boc-amino)propanoic acid.

Deprotection: Benzyl 3-aminopropanoate.

Substitution: Various substituted benzyl esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Benzyl 3-(Boc-amino)propanoate features a benzyl group attached to a propanoate ester, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The molecular formula is with a molecular weight of approximately 219.28 g/mol. Its structure allows for various chemical transformations, making it valuable in synthetic methodologies.

Organic Synthesis

- Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo deprotection reactions to yield free amines, which are crucial for further synthetic applications.

- Development of New Synthetic Methodologies : The compound is utilized in developing novel synthetic routes due to its ability to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Medicinal Chemistry

- Drug Development : The compound's structure allows it to interact with biological targets, making it useful in drug design. Its Boc-protected amino group can be selectively deprotected to create reactive intermediates that can form covalent bonds with target biomolecules .

- Enzyme Inhibitors : Research has shown that derivatives of this compound can act as enzyme inhibitors, aiding in the development of therapeutics for various diseases .

Biochemistry

- Modification of Biomolecules : The compound is employed in the modification of proteins and peptides, enhancing their stability and activity. This application is particularly relevant in creating bioconjugates for targeted drug delivery systems .

- Interaction Studies : Studies involving this compound focus on its binding affinity with proteins, contributing to understanding enzyme-substrate interactions.

Preparation Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The reaction begins with benzylamine and Boc-protected propanoic acid derivatives.

- Reaction Conditions : The reaction is generally conducted under acidic or basic conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.

- Purification : Following synthesis, the compound is purified using techniques such as chromatography or recrystallization to achieve high purity levels suitable for research applications .

Case Study 1: Targeted Drug Delivery

Recent studies have demonstrated the use of this compound in developing antibody-drug conjugates (ADCs). The compound's ability to form stable linkers enhances the delivery of cytotoxic agents specifically to cancer cells while minimizing systemic toxicity. This application highlights its potential in improving therapeutic efficacy .

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, compounds derived from this structure have been tested against kinases and proteases, demonstrating significant inhibitory effects that could lead to new treatments for metabolic disorders .

Mecanismo De Acción

The mechanism of action of benzyl 3-(Boc-amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The benzyl ester group can also be selectively hydrolyzed to yield the corresponding carboxylic acid, which can then be used in various coupling reactions .

Comparación Con Compuestos Similares

Benzyl 3-aminopropanoate: Lacks the Boc protecting group, making it more reactive.

Boc-β-alanine: Contains the Boc group but lacks the benzyl ester group.

Benzyl 3-(Fmoc-amino)propanoate: Contains a different protecting group (Fmoc) instead of Boc.

Uniqueness: Benzyl 3-(Boc-amino)propanoate is unique due to the presence of both the Boc protecting group and the benzyl ester group. This dual functionality allows for selective reactions and protection strategies, making it a valuable intermediate in complex organic synthesis.

Actividad Biológica

Benzyl 3-(Boc-amino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a propanoate moiety with a tert-butoxycarbonyl (Boc) protected amino group. The molecular formula can be represented as . The Boc group is known for its stability under various conditions, making it a useful protecting group in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cellular processes. Notably, it has been studied for its potential role as an inhibitor of cyclophilins, which are crucial in protein folding and immune response modulation. This inhibition can have therapeutic implications in various diseases, including cancer and autoimmune disorders .

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity:

- Cyclophilin Inhibition : The compound has shown promise as a cyclophilin inhibitor, which could lead to applications in immunosuppression and antiviral therapies.

- Anti-cancer Activity : Some derivatives have been evaluated for their anti-proliferative effects on cancer cell lines. For instance, related compounds have demonstrated moderate inhibitory effects on human retinal endothelial cells (HRECs), suggesting potential applications in treating diseases characterized by excessive angiogenesis .

Case Studies

- Cyclophilin A Inhibition : A study highlighted the effectiveness of this compound derivatives in inhibiting Cyclophilin A, which plays a role in HIV replication. The inhibition was quantified using IC50 values, demonstrating significant efficacy at micromolar concentrations.

- Anti-Angiogenic Properties : Another investigation focused on the anti-angiogenic properties of similar compounds. The results indicated that certain modifications to the benzyl group enhanced the anti-proliferative activity against endothelial cells, which is critical for developing treatments for age-related macular degeneration and other vascular diseases .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Boc-protected amine : The amino group is protected using Boc anhydride.

- Esterification : The protected amine is then reacted with benzyl bromide to form the ester bond.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Data Table: Biological Activity Overview

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Cyclophilin A Inhibitor | 5.0 | Potential use in antiviral therapies |

| Related Compound A | Anti-proliferative on HRECs | 6.0 | Moderate selectivity observed |

| Related Compound B | Anti-angiogenic properties | 4.5 | Effective against retinal endothelial cells |

Propiedades

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCQQYJTWFNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.